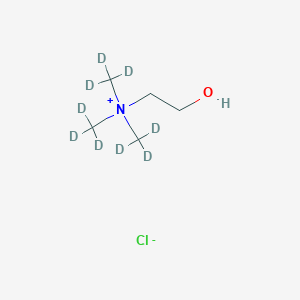

Methyl-D9-choline chloride

描述

胆碱-d9(氯化物)是胆碱氯化物的氘标记类似物。它是一种有机化合物和季铵盐,由胆碱阳离子和氯阴离子组成。 氘标记使其在科学研究中特别有用,尤其是在涉及质谱法的研究中,因为它可以用作胆碱定量的内标 .

准备方法

合成路线和反应条件

胆碱-d9(氯化物)可以通过二甲基乙醇胺与氘标记的甲基氯化物甲基化来合成。该反应通常涉及以下步骤:

甲基化: 二甲基乙醇胺与氘标记的甲基氯化物反应。

纯化: 将所得产物纯化以获得高纯度的胆碱-d9(氯化物)。

工业生产方法

胆碱-d9(氯化物)的工业生产涉及环氧乙烷、氯化氢和氘标记的三甲胺反应。 这种方法确保了大规模生产,并具有稳定的质量 .

化学反应分析

反应类型

胆碱-d9(氯化物)会经历各种化学反应,包括:

氧化: 胆碱-d9(氯化物)可以被氧化形成甜菜碱-d9。

取代: 它可以发生亲核取代反应,其中氯离子被其他亲核试剂取代。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

取代: 常用的亲核试剂包括氢氧根离子和其他卤离子。

主要产品

甜菜碱-d9: 通过氧化形成。

取代的胆碱-d9化合物: 通过亲核取代反应形成.

科学研究应用

Metabolic Tracing and Phospholipid Synthesis

Methyl-D9-choline chloride is primarily utilized as a tracer in studies investigating phospholipid metabolism. Its incorporation into phosphatidylcholine (PC) allows researchers to track the synthesis and turnover of surfactant phospholipids in various biological contexts.

Case Study: Pulmonary Surfactant Composition

A study involving healthy adults infused with this compound demonstrated its utility in assessing surfactant composition. The research focused on the incorporation of D9-choline into different endobronchial compartments, including bronchoalveolar lavage fluid (BALF) and induced sputum. Key findings include:

- Incorporation Rates : At 24 hours post-infusion, the total methyl-D9-choline incorporation into surfactant PC was measured at 0.35 ± 0.17% for BALF and 0.13 ± 0.03% for induced sputum, indicating varying synthesis rates across compartments .

- Molecular Specificity : The study revealed that the proportion of newly synthesized PC varied significantly between sample types and over time, highlighting the complex dynamics of surfactant metabolism in healthy lungs .

| Sample Type | Incorporation Rate at 24h (%) | Incorporation Rate at 48h (%) |

|---|---|---|

| BALF | 0.35 ± 0.17 | 0.52 ± 0.15 |

| Induced Sputum | 0.13 ± 0.03 | Stable between 48-96h |

Nutritional Studies and Choline Supplementation

This compound has been instrumental in understanding choline's role in nutrition and metabolism, particularly during pregnancy.

Case Study: Prenatal Choline Supplementation

Research has shown that prenatal supplementation with choline can influence maternal and fetal biomarkers of choline metabolism. In a randomized study, participants received this compound to assess its effects on metabolic markers:

- Maternal Biomarkers : The study found significant changes in maternal plasma levels of D9-choline and its metabolites, indicating enhanced choline availability during pregnancy .

- Fetal Implications : The results suggested potential benefits for fetal development, as adequate choline is crucial for brain development .

Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound have been studied to evaluate its bioavailability and metabolic pathways.

Case Study: Comparative Metabolism of Choline Sources

A recent study compared the pharmacokinetic profiles of various choline sources, including this compound:

- Peak Concentrations : D9-choline chloride exhibited rapid absorption with peak plasma concentrations occurring around 1.5 hours post-ingestion .

- Metabolite Formation : The formation of D9-betaine was significantly higher after administration of D9-choline chloride compared to other forms like D9-GPC (Glycerophosphocholine), suggesting differences in metabolic pathways among choline derivatives .

| Choline Source | Time to Peak Concentration (h) | Max D9-Betaine Concentration (µmol/L) |

|---|---|---|

| This compound | 1.5 | 3.60 ± [3.28–4.26] |

| D9-GPC | Varies | Lower than D9-Choline Chloride |

Implications for Disease Research

The application of this compound extends into disease research, particularly in understanding lung diseases characterized by altered surfactant metabolism.

Case Study: Lung Disease Mechanisms

Studies utilizing methyl-D9-choline have provided insights into the molecular mechanisms underlying lung diseases:

- Surfactant Dysfunction : Research indicates that changes in surfactant PC composition can be linked to inflammatory conditions in the lungs, with methyl-D9-choline serving as a valuable tool for tracing these alterations .

- Therapeutic Potential : Understanding how choline metabolism is affected in disease states may lead to novel therapeutic strategies aimed at restoring normal surfactant function.

作用机制

胆碱-d9(氯化物)在膜磷脂(如磷脂酰胆碱)的生物合成中充当前体。它促进细胞信号传导和跨膜转运。 此外,它还作为神经递质乙酰胆碱的前体,乙酰胆碱对神经功能至关重要 .

相似化合物的比较

类似化合物

胆碱氯化物: 胆碱-d9(氯化物)的非氘标记形式。

甜菜碱: 胆碱的氧化产物。

磷脂酰胆碱: 从胆碱衍生的磷脂。

独特性

胆碱-d9(氯化物)因其氘标记而独一无二,这使其成为质谱法的理想内标。 这种标记允许在代谢研究中进行精确的定量和跟踪,与非标记类似物相比具有优势 .

生物活性

Methyl-D9-choline chloride is a deuterated form of choline, an essential nutrient that plays a critical role in various biological processes, including cell membrane integrity, signaling pathways, and lipid metabolism. This article explores the biological activity of this compound, focusing on its metabolic pathways, incorporation into phospholipids, and implications for health.

1. Overview of this compound

This compound (CHClNO) is a stable isotope-labeled compound used primarily in metabolic studies. It serves as a tracer to understand choline metabolism and its incorporation into phospholipids, particularly phosphatidylcholine (PC), which is vital for cellular membranes and pulmonary surfactant.

2. Metabolism and Kinetics

Recent studies have demonstrated that this compound is rapidly absorbed and metabolized in the body. It undergoes conversion into various metabolites, including D9-betaine and D9-phosphocholine. The kinetics of these processes can vary based on the form of choline administered:

- Absorption Rates : this compound shows a rapid increase in plasma concentrations, peaking around 1.5 hours post-administration. The area under the curve (AUC) for plasma D9-PC concentrations is significantly higher when administered as part of phospholipid formulations compared to water-soluble forms .

- Metabolic Pathways : The primary metabolic pathway involves the conversion of D9-choline to phosphatidylcholine via the CDP-choline pathway. This process has been shown to be active in both adults and infants, indicating its importance in developmental stages .

Table 1: Comparison of Plasma Concentrations Post-Administration

| Compound | Peak Time (h) | Max Concentration (µmol/L) | AUC (0-7d) |

|---|---|---|---|

| This compound | 1.5 | 3.60 | High |

| D9-POPC | 2.3 | Higher than water-soluble | Significantly different |

3. Incorporation into Phospholipids

This compound is particularly significant in studying the incorporation of choline into phospholipids, especially in lung surfactant:

- Study Findings : In a controlled study involving healthy adults, intravenous infusion of this compound resulted in measurable incorporation into pulmonary surfactant phosphatidylcholine over time, with a noted increase from 0.35% at 24 hours to 0.52% at 48 hours .

- Correlation with Lung Function : The incorporation rates were positively correlated with lung function parameters, suggesting potential benefits for respiratory health .

Table 2: Incorporation Rates of Methyl-D9-Choline into Phosphatidylcholine

| Time Point (hours) | BALF Incorporation (%) | Tracheal Wash Incorporation (%) |

|---|---|---|

| 24 | 0.35 ± 0.17 | 0.35 ± 0.17 |

| 48 | 0.52 ± 0.15 | 0.52 ± 0.15 |

4. Clinical Implications and Case Studies

This compound has been studied for its potential clinical implications:

- Chronic Conditions : In cystic fibrosis patients, supplementation with this compound normalized plasma choline levels and improved lung function metrics such as forced expiratory volume . This suggests that enhancing choline metabolism may benefit patients with impaired respiratory function.

- Neonatal Studies : In neonates, continued administration of this compound indicated active metabolic pathways leading to increased plasma PC concentrations, essential for cellular development and function .

5. Conclusion

This compound serves as a valuable tool for understanding choline metabolism and its biological significance in health and disease. Its rapid absorption and incorporation into essential cellular components highlight its potential therapeutic applications, particularly in respiratory health and developmental biology.

Ongoing research will further elucidate the mechanisms by which this compound influences health outcomes and may lead to new strategies for managing conditions associated with choline deficiency or impaired metabolism.

属性

IUPAC Name |

2-hydroxyethyl-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMZJAMFUVOLNK-KYRNGWDOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCO)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584026 | |

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61037-86-3 | |

| Record name | Methyl-D9-choline chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061037863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride-trimethyl-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL-D9-CHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z4659NSZ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。